molecular formula C11H10N2O2 B11895477 Methyl 1-aminoisoquinoline-3-carboxylate

Methyl 1-aminoisoquinoline-3-carboxylate

Cat. No.: B11895477
M. Wt: 202.21 g/mol
InChI Key: CPOGTBQJBNSUTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminoisoquinoline-3-carboxylate can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method typically requires specific reaction conditions, such as high temperatures or the use of catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 1-aminoisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminoisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 1-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3,(H2,12,13)

InChI Key

CPOGTBQJBNSUTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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